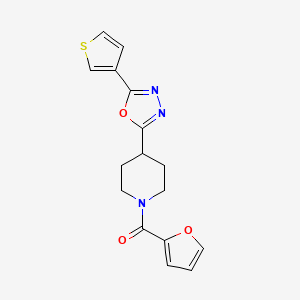

Furan-2-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Description

Furan-2-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a piperidine ring, a thiophen-3-yl substituent, and a furan-2-yl carbonyl group. The oxadiazole moiety is a five-membered aromatic ring with two nitrogen and one oxygen atom, known for its electron-withdrawing properties and role in enhancing metabolic stability in drug design .

Properties

IUPAC Name |

furan-2-yl-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S/c20-16(13-2-1-8-21-13)19-6-3-11(4-7-19)14-17-18-15(22-14)12-5-9-23-10-12/h1-2,5,8-11H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXPSPNZROKWCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The furan and thiophene rings are introduced via cross-coupling reactions such as Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acids .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes. The choice of solvents, catalysts, and purification methods would be critical to ensure the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.

Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the oxadiazole ring can produce hydrazine derivatives.

Scientific Research Applications

Furan-2-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.

Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various chemical transformations.

Mechanism of Action

The mechanism of action of Furan-2-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Moieties

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Bioactivity Modulation : The presence of thiophene in oxadiazole derivatives (e.g., compound 7d in ) correlates with anticancer activity, while furan-2-yl in LMM11 enhances antifungal efficacy. The position of thiophene substitution (2-yl vs. 3-yl) may alter steric interactions with biological targets.

Pharmacological Activity Profiles

- Antifungal Activity : LMM11 (IC₅₀ = 8.2 µM against C. albicans) demonstrates that oxadiazoles with sulfonamide and furan groups inhibit thioredoxin reductase, a critical enzyme in fungal redox homeostasis . The target compound’s thiophene substitution could enhance binding to similar enzyme pockets.

- Anticancer Potential: Compound 7d (IC₅₀ = 12.5 µM against MCF7) highlights the importance of thiophene-fluorophenyl hybridization in disrupting cancer cell proliferation . The target compound’s thiophen-3-yl group may offer distinct steric or electronic interactions compared to thiophen-2-yl derivatives.

Biological Activity

Furan derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The compound Furan-2-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex structure that combines several pharmacophores, potentially enhancing its therapeutic efficacy. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound can be broken down into its core components:

- Furan moiety : A five-membered aromatic ring known for its biological activity.

- Oxadiazole ring : Contributes to antimicrobial and anticancer properties.

- Piperidine ring : Often associated with neuroactive compounds.

Biological Activity Overview

The biological activity of Furan derivatives has been extensively studied. The following sections summarize key findings related to the specific compound .

Antimicrobial Activity

Research indicates that furan derivatives exhibit significant antibacterial properties. For instance, compounds similar to the one have shown effectiveness against Escherichia coli and Staphylococcus aureus , with some derivatives outperforming traditional antibiotics like streptomycin and tetracycline .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Furan derivative 1 | E. coli | >30 |

| Furan derivative 2 | S. aureus | >20 |

Anticancer Activity

The anticancer potential of furan-based compounds has been documented in various studies. For example, derivatives containing oxadiazole rings have demonstrated cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells was assessed through molecular docking studies and cytotoxicity assays.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 0.16 ± 0.08 | Apoptosis induction |

| A2780 (ovarian cancer) | 0.11 ± 0.01 | Cell cycle arrest |

| HT-29 (colon cancer) | 0.12 ± 0.03 | DNA damage |

Anti-inflammatory Activity

Furan derivatives have also been evaluated for their anti-inflammatory properties. Studies utilizing carrageenan-induced inflammation models showed that certain furan compounds significantly reduced inflammatory markers, suggesting a potential for developing anti-inflammatory medications .

Case Studies

- Antidepressant Effects : A study synthesized various furan derivatives that exhibited antidepressant and anxiolytic effects through monoamine oxidase (MAO) inhibition without significant neurotoxicity . The specific compound's structural features may contribute to similar effects.

- Antiepileptic Activity : Some studies have indicated that furan derivatives possess anticonvulsant properties, with improved efficacy compared to standard treatments like phenytoin . This suggests potential applications in treating epilepsy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.